Tetrahydrofurfuryl butyrate

Description

Significance of Tetrahydrofurfuryl Butyrate (B1204436) in Chemical Research

The significance of tetrahydrofurfuryl butyrate in chemical research stems largely from its molecular structure. The parent alcohol, tetrahydrofurfuryl alcohol, can be derived from the hydrogenation of furfural (B47365), a key platform chemical obtained from lignocellulosic biomass. mdpi.com This positions this compound and its derivatives as subjects of interest in the field of green chemistry and sustainable resource utilization.

Its ester linkage makes it a model substrate for studying enzymatic hydrolysis, esterification, and transesterification reactions, particularly those catalyzed by lipases. researchgate.netresearchgate.net Furthermore, the presence of both a polar ether group and a nonpolar alkyl chain makes it an interesting molecule for investigating interfacial phenomena, such as its performance as a surfactant or collector in mineral processing. cymitquimica.commdpi.com The compound is also used as an intermediate in the synthesis of other organic molecules. ontosight.ai

Overview of Established Research Areas for this compound

Research involving this compound is concentrated in several well-defined areas:

Enzymatic Synthesis and Biocatalysis: A significant body of research has focused on the synthesis of this compound using biocatalysts, which is a cornerstone of green chemical production. researchgate.net Studies have systematically investigated its production via immobilized lipase-catalyzed reactions. The two primary pathways studied are:

Esterification: The reaction of tetrahydrofurfuryl alcohol with butyric acid. researchgate.net

Transesterification: The reaction of tetrahydrofurfuryl alcohol with another butyrate ester, such as ethyl butyrate. researchgate.net

Research has shown that the immobilized lipase (B570770) Novozym 435 is a highly effective catalyst for both reactions. researchgate.netresearchgate.net Kinetic modeling of these processes has revealed that they often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov However, detailed comparative studies have concluded that esterification is a more favorable synthesis route, as the transesterification reaction suffers from inhibition by both the substrates and the products. researchgate.net

Table 2: Comparison of Enzymatic Synthesis Routes for this compound

| Synthesis Route | Reactants | Key Findings | Reference |

|---|---|---|---|

| Esterification | Tetrahydrofurfuryl alcohol + Butyric acid | Fits Ping-Pong Bi-Bi mechanism with inhibition by the substrate tetrahydrofurfuryl alcohol (THFA). Considered the better method. | researchgate.net |

| Transesterification | Tetrahydrofurfuryl alcohol + Ethyl butyrate | Fits Ping-Pong Bi-Bi mechanism with inhibition by both reactants (THFA, ethyl butyrate) and both products (this compound, ethanol). | researchgate.net |

Mineral Processing: A novel application for this compound has emerged in the field of mineral flotation. Recent studies have investigated its use as an eco-friendly collector for enhancing the flotation performance of low-rank coal (LRC). mdpi.com Research demonstrates that this compound is significantly more effective than the traditional collector, kerosene (B1165875). mdpi.com The proposed mechanism involves the rapid adsorption of the ester onto the LRC surface via hydrogen bonding, which increases the surface's hydrophobicity and promotes stable bubble adhesion. mdpi.com

Table 3: Flotation Performance of this compound (THFB) vs. Kerosene on Low-Rank Coal

| Collector | Dosage | Combustible Material Recovery Increase (vs. Kerosene) | Reference |

|---|---|---|---|

| This compound (THFB) | 1.2 kg/t | 79.79% | mdpi.com |

Flavor and Fragrance Chemistry: In the context of flavor and fragrance science, this compound is valued for its heavy, sweet, fruity aroma, reminiscent of apricot and pineapple. chemicalbook.com It is used in flavor compositions, often as a fixative for more volatile esters or as a flavor modifier at low concentrations. chemicalbook.com

Current Research Gaps and Future Perspectives for this compound Investigations

Despite established research, several gaps and promising future directions exist for the investigation of this compound.

Current Research Gaps:

Process Scale-Up: While kinetic models for enzymatic synthesis have been developed, there is a lack of research on the transition from batch-wise laboratory synthesis to efficient, continuous, large-scale production processes.

Behavior in Complex Systems: Its performance as a flotation collector has been demonstrated, but a deeper understanding of its interaction with other reagents and varying mineralogies in complex industrial slurries is needed.

Hydrolytic Stability: The compound is expected to hydrolyze into tetrahydrofurfuryl alcohol and butyric acid. industrialchemicals.gov.au Detailed kinetic studies of its stability under various environmental and industrial pH and temperature conditions are not widely reported.

Future Perspectives:

Sustainable Fuel Additives: There is a growing interest in furan-based compounds and short-chain esters like butyl butyrate as potential biofuel additives or replacements for jet fuel. mdpi.comacs.orgbath.ac.uk A significant future research avenue would be the systematic evaluation of this compound as a sustainable fuel additive, focusing on its combustion characteristics, energy density, and compatibility with existing fuels.

Green Solvents and Plasticizers: Tetrahydrofurfuryl alcohol is known as a green solvent. mdpi.com Future investigations could explore the potential of this compound as a bio-derived, low-volatility solvent for specific applications. Its potential use as a plasticizer, mentioned in passing in the literature, warrants a more thorough investigation into its efficacy and compatibility with various polymers. cymitquimica.com

Advanced Material Synthesis: As a bifunctional molecule (containing both an ether and an ester group), it could serve as a monomer or building block for novel polymers and advanced materials, an area that remains largely unexplored.

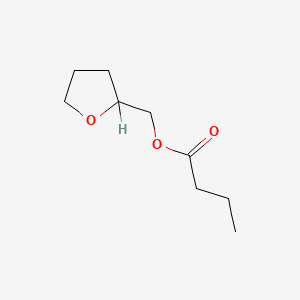

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVDLFOAZNCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862877 | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2217-33-6, 92345-48-7 | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tetrahydro-2-furyl)methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofurfuryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Engineering of Tetrahydrofurfuryl Butyrate

Enzymatic Synthesis Pathways for Tetrahydrofurfuryl Butyrate (B1204436)

Enzymatic synthesis of tetrahydrofurfuryl butyrate can be broadly categorized into two main pathways: direct esterification and transesterification. Both methods utilize lipases as biocatalysts to facilitate the formation of the ester bond.

Esterification of Tetrahydrofurfuryl Alcohol with Butyric Acid

The direct esterification of tetrahydrofurfuryl alcohol with butyric acid is a common and straightforward method for producing this compound. This reaction involves the combination of the alcohol and the carboxylic acid in the presence of a lipase (B570770), which catalyzes the removal of a water molecule to form the ester. nih.gov

A systematic study on this reaction using an immobilized lipase revealed that the process can be effectively modeled by Ping-Pong Bi-Bi kinetics with inhibition by the substrate, tetrahydrofurfuryl alcohol. nih.gov This model suggests that one of the substrates binds to the enzyme and a product is released before the second substrate binds. The inhibition by tetrahydrofurfuryl alcohol indicates that at higher concentrations, the alcohol can hinder the reaction rate.

Research has demonstrated that various immobilized lipases can catalyze this reaction, with Novozym 435 showing superior performance. researchgate.net The reaction conditions, such as temperature, molar ratio of reactants, and enzyme loading, significantly influence the conversion rate and yield of the final product. For instance, in a solvent-free system, an increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation.

Transesterification Reactions for this compound Production

Transesterification offers an alternative route to direct esterification for the synthesis of this compound. This process involves the reaction of tetrahydrofurfuryl alcohol with a pre-existing ester, typically a short-chain alkyl butyrate, to exchange the alcohol moiety.

In this pathway, tetrahydrofurfuryl alcohol reacts with ethyl butyrate in the presence of a lipase. The enzyme facilitates the transfer of the butyryl group from ethanol (B145695) to tetrahydrofurfuryl alcohol, resulting in the formation of this compound and ethanol as a byproduct. nih.gov

Kinetic studies of this transesterification reaction have shown it to follow a Ping-Pong Bi-Bi mechanism with inhibition from both the reactants (tetrahydrofurfuryl alcohol and ethyl butyrate) and both the products (this compound and ethanol). nih.gov This complex inhibition pattern suggests that high concentrations of any of the components in the reaction mixture can negatively impact the reaction rate.

A comparative study between the esterification of tetrahydrofurfuryl alcohol with butyric acid and the transesterification with ethyl butyrate has provided valuable insights into the more efficient synthetic route. nih.gov While both methods can produce the desired ester, the kinetic models reveal significant differences in their efficiency.

The transesterification reaction is hampered by inhibition from both substrates and both products. nih.gov In contrast, the direct esterification reaction is only inhibited by one of the substrates, tetrahydrofurfuryl alcohol. nih.gov This suggests that as the reaction progresses and product concentrations increase, the rate of transesterification will decrease more significantly than that of esterification.

Consequently, the esterification of tetrahydrofurfuryl alcohol with butyric acid is considered a better method for the synthesis of this compound due to the less complex substrate and product inhibition profile, leading to potentially higher yields and more favorable reaction kinetics. nih.gov

Biocatalyst Selection and Immobilization Strategies for this compound Synthesis

The choice of biocatalyst is paramount to the success of the enzymatic synthesis of this compound. Immobilized lipases are generally preferred as they offer enhanced stability, reusability, and ease of separation from the product mixture.

Screening of Immobilized Lipases (e.g., Novozym 435, Lipozyme IM 20, Pseudomonas species lipase, Candida rugosa lipase)

A variety of commercially available immobilized lipases have been screened for their efficacy in catalyzing the synthesis of this compound. A comparative study evaluated the performance of Novozym 435, Lipozyme IM 20, Pseudomonas species lipase (PSL) on toyonite, and Candida rugosa lipase (CRL) immobilized on different supports for both esterification and transesterification reactions at 30°C. researchgate.net

The results of this screening are summarized in the table below:

| Biocatalyst | Support | Esterification Activity | Transesterification Activity |

| Novozym 435 | Acrylic Resin | +++ | +++ |

| Lipozyme IM 20 | Anion Exchange Resin | ++ | ++ |

| Pseudomonas species lipase | Toyonite | + | + |

| Candida rugosa lipase | Polypropylene | + | + |

| Candida rugosa lipase | Egg Shells | +/- | +/- |

| Candida rugosa lipase | Celite | +/- | +/- |

Activity Ranking: +++ (High), ++ (Moderate), + (Low), +/- (Very Low)

From the screening, Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin, was identified as the most effective catalyst for both the esterification of tetrahydrofurfuryl alcohol with butyric acid and the transesterification with ethyl butyrate. researchgate.net

Novozym 435 is known for its high activity and stability in organic solvents, making it a versatile biocatalyst for various esterification and transesterification reactions. nih.gov

Lipozyme IM 20 , a lipase from Rhizomucor miehei, also showed moderate activity. researchgate.net This lipase is 1,3-specific, which can be a limitation in certain applications but is effective in the synthesis of simple esters. mdpi.com

Pseudomonas species lipase exhibits good catalytic activity in a range of pH and temperatures and is known to catalyze esterification reactions. sigmaaldrich.com

Candida rugosa lipase is a versatile enzyme used in the synthesis of various flavor esters, though in this specific screening, its performance was lower compared to Novozym 435 and Lipozyme IM 20. nih.govnih.govsigmaaldrich.com

The superior performance of Novozym 435 in this specific application highlights the importance of empirical screening to identify the optimal biocatalyst for a given reaction system.

Impact of Enzyme Type on Reaction Efficiency and Selectivity

The choice of enzyme is a critical factor that significantly influences the efficiency and selectivity of the esterification reaction to produce this compound. A variety of immobilized lipases have been screened for their catalytic activity in this synthesis, with Novozym 435, an immobilized lipase B from Candida antarctica, consistently demonstrating superior performance. researchgate.net

In a comparative study of several immobilized lipases, Novozym 435 was identified as the most effective catalyst for both the esterification of tetrahydrofurfuryl alcohol with butyric acid and the transesterification with ethyl butyrate. researchgate.net Other lipases, such as Lipozyme IM 20 and those from Pseudomonas species and Candida rugosa, have also been evaluated, but they generally exhibit lower catalytic activity for this specific transformation. researchgate.net

The superior performance of Novozym 435 can be attributed to its high stability and activity in non-aqueous media, which are typical conditions for ester synthesis. researchgate.net Its broad substrate specificity and high enantioselectivity also contribute to its effectiveness.

Table 1: Comparison of a Selection of Immobilized Lipases in the Synthesis of this compound

| Enzyme/Catalyst | Relative Activity (%) |

|---|---|

| Novozym 435 | 100 |

| Lipozyme IM 20 | Lower |

| Pseudomonas species lipase on toyonite (PSL/Toyo) | Lower |

| Candida rugosa lipase (CRL) on polypropylene | Lower |

| Candida rugosa lipase (CRL) on egg shells | Lower |

| Candida rugosa lipase (CRL) on celite | Lower |

Note: This table illustrates the relative catalytic efficiencies of various immobilized lipases, with Novozym 435 established as the benchmark catalyst for this synthesis. "Lower" indicates significantly less catalytic activity compared to Novozym 435 under the studied conditions. researchgate.net

Operational Stability and Reusability of Immobilized Enzymes in this compound Synthesis

A key advantage of using immobilized enzymes in industrial processes is their potential for repeated use, which significantly reduces production costs. The operational stability and reusability of the chosen biocatalyst are therefore critical parameters. Novozym 435 has been shown to exhibit good operational stability in the synthesis of this compound. researchgate.net

Kinetic Modeling and Mechanistic Studies of this compound Synthesis

Understanding the kinetics and reaction mechanism is fundamental for the design and optimization of a reactor for the synthesis of this compound.

Development of Kinetic Models (e.g., Ping-Pong Bi-Bi Mechanism)

The enzymatic synthesis of this compound via esterification has been found to follow a Ping-Pong Bi-Bi mechanism. researchgate.net This model is commonly accepted for lipase-catalyzed esterification and transesterification reactions. researchgate.netnih.gov

In this mechanism, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (tetrahydrofurfuryl alcohol) then binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and the regeneration of the free enzyme.

Analysis of Substrate and Product Inhibition Kinetics

A crucial aspect of the kinetic study of this reaction is the investigation of substrate and product inhibition. For the esterification route to synthesize this compound, it has been observed that the reaction is subject to inhibition by the substrate, tetrahydrofurfuryl alcohol. researchgate.net This means that at high concentrations of the alcohol, the reaction rate may decrease.

In the case of the transesterification reaction to produce this compound, the kinetics are more complex, with inhibition observed from both the substrates (tetrahydrofurfuryl alcohol and ethyl butyrate) and the products (this compound and ethanol). researchgate.net This extensive inhibition makes the esterification pathway a more favorable method for the synthesis of this compound. researchgate.net

Determination of Kinetic Parameters and Activation Energy

The Ping-Pong Bi-Bi model with inhibition by tetrahydrofurfuryl alcohol allows for the determination of key kinetic parameters that describe the reaction rate. These parameters are essential for reactor design and process simulation. For the Novozym 435-catalyzed esterification of tetrahydrofurfuryl alcohol and butyric acid, the following kinetic parameters have been reported:

Table 2: Kinetic Parameters for the Enzymatic Synthesis of this compound

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Vmax | 0.45 | mmol/(min·g) |

| Km (Butyric Acid) | 0.23 | M |

| Km (Tetrahydrofurfuryl Alcohol) | 0.36 | M |

| Ki (Tetrahydrofurfuryl Alcohol) | 0.45 | M |

The activation energy (Ea) for a similar lipase-catalyzed synthesis of ethyl butyrate was determined to be 12 kJ/mol, providing an estimate of the temperature sensitivity of such reactions. nih.gov

Optimization of Reaction Parameters for Enhanced this compound Yield

To maximize the yield of this compound, it is essential to optimize various reaction parameters. These parameters influence the reaction rate, equilibrium conversion, and enzyme stability. Key parameters that have been investigated include temperature, substrate molar ratio, and enzyme concentration.

For the enzymatic synthesis of esters, the optimal temperature is a balance between increasing the reaction rate and avoiding thermal deactivation of the enzyme. For Novozym 435, a temperature of 30°C has been identified as optimal for the synthesis of this compound. researchgate.net

The molar ratio of the substrates, tetrahydrofurfuryl alcohol and butyric acid, also plays a crucial role. An excess of one substrate can shift the reaction equilibrium towards the product side, but can also lead to substrate inhibition, as seen with tetrahydrofurfuryl alcohol. Therefore, finding the optimal molar ratio is critical for maximizing the yield.

The concentration of the immobilized enzyme also affects the reaction rate. Generally, an increase in enzyme concentration leads to a higher reaction rate, but beyond a certain point, the increase may not be proportional due to mass transfer limitations. For the synthesis of octyl formate (B1220265) using Novozym 435, a concentration of 15 g/L was found to be optimal. uliege.be While specific optimization data for this compound is proprietary, similar ranges are expected to be effective.

Effect of Temperature on Enzymatic Conversion

Temperature plays a critical role in the enzymatic synthesis of esters, affecting reaction rates, enzyme stability, and equilibrium. Generally, an increase in temperature enhances the reaction rate up to an optimal point, beyond which the enzyme may begin to denature, leading to a loss of activity.

Table 1: Effect of Temperature on Butyl Butyrate Synthesis with immRcut

| Temperature (°C) | Initial Reaction Rate | Synthesis Efficiency (after 8h) |

|---|---|---|

| 30 | Varied | ~80 mM |

| 40 | Varied | ~80 mM |

| 50 | Varied | ~80 mM |

Data derived from studies on butyl butyrate synthesis. nih.gov

Influence of Enzyme Concentration and Substrate Molar Ratio

The concentration of the enzyme and the molar ratio of the substrates (tetrahydrofurfuryl alcohol and butyric acid) are pivotal in driving the esterification reaction towards high conversion.

Enzyme Concentration: An increase in enzyme concentration generally leads to a higher initial reaction rate and increased conversion, as more active sites are available for catalysis. redalyc.orgmdpi.com However, beyond a certain point, the conversion may plateau or even decrease. mdpi.com This can be attributed to mass transfer limitations within the reaction mixture when the enzyme loading becomes too high. mdpi.com For the synthesis of isoamyl butyrate, enzyme concentration was found to be a highly influential variable. scielo.br

Substrate Molar Ratio: The molar ratio of alcohol to acid significantly affects the reaction equilibrium. An excess of one of the substrates can shift the equilibrium towards product formation. However, a very high concentration of either the alcohol or the acid can lead to enzyme inhibition. nih.govredalyc.org For instance, in the synthesis of butyl butyrate, butyric acid concentrations above 150 mM were found to decrease the reaction yield. koreascience.kr Conversely, butanol did not show an adverse effect on enzyme activity even at concentrations up to 250 mM. nih.govkoreascience.kr Studies on citronellyl butyrate synthesis showed that a molar ratio of alcohol to acid of 1.5 resulted in the maximum conversion. researchgate.net In the case of isoamyl butyrate synthesis, an increase in the alcohol concentration up to a 4:1 ratio led to a decrease in yield. redalyc.org The optimal substrate molar ratio is therefore enzyme- and substrate-specific. nih.gov

Table 2: Impact of Substrate Molar Ratio on Ester Synthesis

| Ester | Optimal Alcohol:Acid Molar Ratio | Observation |

|---|---|---|

| Citronellyl Butyrate | 1.5:1 | Maximum conversion of 92% was achieved. researchgate.net |

| Isoamyl Butyrate | 1.5:1 | Maximum ester yield of 75% was achieved after 48 hours. redalyc.org |

| Butyl Butyrate | 1.5:1 (Butanol:Butyric Acid) | High synthesis efficiency was observed with 150 mM butanol. koreascience.kr |

Data compiled from various ester synthesis studies.

Role of Solvent Systems (e.g., Non-Aqueous Media, Solvent-Free Systems)

The choice of solvent system is critical in lipase-catalyzed esterification. Lipases are often more stable and active in non-aqueous environments.

Non-Aqueous Media: Organic solvents are widely used to improve the solubility of non-polar substrates and to shift the reaction equilibrium towards synthesis by removing the water produced during the reaction. researchgate.net Hydrophobic solvents are often preferred as they can prevent the formation of an aqueous layer on the enzyme's surface, which can inhibit its catalytic performance. redalyc.orgresearchgate.net For the synthesis of various alkyl butyrates, non-aqueous systems using solvents like isooctane, heptane, hexane, and cyclohexane (B81311) have been successfully employed. nih.gov

Solvent-Free Systems: There is a growing interest in solvent-free systems to develop more environmentally friendly and cost-effective processes. ulpgc.es These systems can lead to higher productivity by increasing the concentration of reactants. The enzymatic synthesis of isoamyl acetate (B1210297) and menthyl butyrate has been successfully demonstrated in solvent-free media. mdpi.comnih.gov

Impact of Agitation Speed and Water Content on Reaction Rates

Agitation Speed: In heterogeneous biocatalytic systems, agitation is crucial for ensuring proper mixing and minimizing mass transfer limitations between the bulk liquid and the immobilized enzyme. researchgate.netijcea.org Increasing the agitation speed can enhance the reaction rate up to a certain point. ijcea.org However, excessively high agitation speeds can lead to mechanical stress on the enzyme, potentially causing denaturation and loss of activity. ijcea.org For lipase production by Yarrowia lipolytica, increasing agitation speed from 550 to 650 rpm enhanced specific enzyme activity. mdpi.com An optimal agitation speed of 120 rpm was found for the hydrolysis of tapioca slurry using encapsulated enzymes. ijcea.org

Water Content: Water plays a dual role in enzymatic esterification. A minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase. cirad.fr However, an excess of water can promote the reverse reaction, hydrolysis, which reduces the ester yield. cirad.frpharmacyfreak.com Therefore, controlling the water content in the reaction medium is critical for maximizing ester synthesis. cirad.fr For many microbial lipase preparations, the optimal water activity (a measure of available water) is in the range of 0.25 to 0.45. cirad.fr

Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, novel and sustainable methodologies are being explored for the synthesis of esters like this compound.

Utilization of Deep Eutectic Solvents (DES) in Biocatalysis

Deep Eutectic Solvents (DESs) are emerging as green alternatives to traditional organic solvents in biocatalysis. nih.govtudelft.nl DESs are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. nih.gov They are often biodegradable, non-toxic, and can be prepared from renewable resources. nih.govtudelft.nl

DESs can serve as both the solvent and a performance additive in enzymatic reactions. tudelft.nltudelft.nl They can enhance enzyme stability and activity, and improve the solubility of hydrophobic substrates, leading to higher space-time yields. tudelft.nltudelft.nl The use of DESs can also shift the reaction equilibrium towards esterification by reducing the water activity. tudelft.nl Natural Deep Eutectic Solvents (NADES), derived from primary metabolites like sugars and amino acids, are particularly promising for applications in the food and flavor industries. nih.gov

Supercritical Carbon Dioxide as a Reaction Medium

Supercritical carbon dioxide (SC-CO2) is another environmentally benign alternative to conventional organic solvents for enzymatic reactions. mdpi.comnih.gov SC-CO2 is non-toxic, non-flammable, inexpensive, and has a relatively low critical point (31.0 °C and 7.38 MPa), which allows for reactions with thermally sensitive compounds. nih.gov

The use of SC-CO2 as a reaction medium offers several advantages. Its gas-like low viscosity and high diffusivity can enhance the mass transfer of substrates to the enzyme, which is particularly beneficial for mass-transfer-limited reactions. nih.gov The liquid-like density of SC-CO2 allows for higher solubility of reactants compared to gases. nih.gov Enzymatic esterification reactions in SC-CO2 have shown significantly higher yields compared to solvent-free or hexane-based systems. mdpi.com For example, the synthesis of eugenol (B1671780) acetate and capsaicin (B1668287) analogues has been successfully carried out in SC-CO2. mdpi.comnih.gov

Functional Applications and Performance Evaluation in Research

Tetrahydrofurfuryl Butyrate (B1204436) as a Flotation Collector for Low-Rank Coal

Tetrahydrofurfuryl butyrate (THFB) has emerged as a promising, eco-friendly alternative to traditional collectors in the flotation of low-rank coal (LRC) mdpi.com. Due to the high moisture content and abundance of oxygen-containing functional groups on their surfaces, LRCs are typically hydrophilic, making them difficult to process using conventional non-polar collectors like kerosene (B1165875) mdpi.comresearchgate.net. Research has demonstrated that ester compounds, specifically tetrahydrofurfuryl esters, can significantly improve the flotation performance of LRC mdpi.comresearchgate.net.

Recent studies have shown that this compound exhibits superior performance in the flotation of low-rank coal when compared to the traditionally used kerosene. In a comparative study, THFB demonstrated a significantly higher combustible material recovery and flotation perfection factor. At a dosage of 1.2 kg/t , THFB increased the combustible material recovery by 79.79% and the flotation perfection factor by 15.05% over kerosene mdpi.com. This indicates a more efficient separation of the valuable coal from the associated ash-forming minerals.

The enhanced performance of THFB is attributed to its molecular structure, which allows for more effective interaction with the LRC surface. Unlike non-polar collectors such as kerosene, which rely on weaker hydrophobic interactions, THFB can form stronger bonds with the coal surface, leading to improved hydrophobicity and better flotation response mdpi.com.

Table 1: Comparative Flotation Performance of THFB and Kerosene

| Collector | Dosage (kg/t) | Combustible Material Recovery Increase (%) | Flotation Perfection Factor Increase (%) |

|---|---|---|---|

| This compound (THFB) | 1.2 | 79.79 | 15.05 |

| Kerosene | 1.2 | Baseline | Baseline |

Data derived from a comparative study on low-rank coal flotation. mdpi.com

The superior collecting ability of this compound is rooted in its efficient and rapid adsorption onto the surface of low-rank coal particles mdpi.com. The adsorption process is significantly faster and more substantial compared to that of kerosene. THFB has been observed to reach adsorption equilibrium within 60 seconds, whereas kerosene requires 120 seconds. Furthermore, the maximum adsorption capacity of THFB on LRC is reported to be 6.7 times higher than that of kerosene, highlighting a much stronger affinity for the coal surface mdpi.com.

A key factor in the effective adsorption of THFB on low-rank coal is the formation of hydrogen bonds. The surfaces of LRC are characterized by a high concentration of oxygen-containing functional groups, such as hydroxyl and carboxyl groups mdpi.comjournalssystem.com. The tetrahydrofurfuryl group within the THFB molecule can act as an anchor, forming hydrogen bonds with these polar sites on the coal surface mdpi.comjournalssystem.com. This specific interaction is a primary reason for the strong and rapid adsorption of THFB, a mechanism not available to non-polar collectors like kerosene mdpi.com.

The adsorption of this compound onto the low-rank coal surface leads to significant changes in its physicochemical properties. A notable effect is the increase in surface hydrophobicity. This is quantified by the change in contact angle; after treatment with THFB, the contact angle of LRC increased by 49.3°, a substantial enhancement compared to the minor 1.2° increase observed with kerosene treatment mdpi.com.

Furthermore, the adsorption of THFB results in a more electronegative coal surface. While non-polar collectors like kerosene cause a slight increase in the zeta potential of LRC particles by masking some hydrophilic groups, THFB leads to a more pronounced decrease in the zeta potential. This increased electronegativity is beneficial for flotation as it can enhance the interaction between the coal particles and air bubbles mdpi.com.

The interaction of this compound with low-rank coal profoundly alters its surface wettability and chemical makeup. The significant increase in the contact angle from 34.4° to 83.7° after treatment with THFB is a clear indicator of a transition towards a more hydrophobic surface, which is crucial for effective flotation mdpi.com.

This change in wettability is a direct consequence of alterations in the surface's elemental and functional group composition. X-ray Photoelectron Spectroscopy (XPS) analysis has revealed that the adsorption of THFB effectively masks the oxygen-containing sites on the LRC surface. This is evidenced by a decrease in the oxygen content on the coal surface by 4.0% and a corresponding increase in the carbon content by 5.8%. Specifically, the proportion of hydrophobic C-H/C-C groups on the surface increased by 23.1% after treatment with THFB mdpi.com. In contrast, kerosene treatment shows a much less significant impact on the surface chemistry mdpi.com.

Table 2: Surface Chemical Composition Changes after Collector Treatment

| Collector | Change in Oxygen Content (%) | Change in Carbon Content (%) | Increase in C-H/C-C Groups (%) |

|---|---|---|---|

| This compound (THFB) | -4.0 | +5.8 | +23.1 |

| Kerosene | Minimal | Minimal | Not significant |

Data from XPS analysis of low-rank coal surfaces. mdpi.com

The performance of a collector in a flotation system is also determined by its influence on the interfacial dynamics between the solid particles, liquid, and gas bubbles. This compound has been shown to disperse more uniformly in the flotation pulp compared to kerosene, which tends to agglomerate mdpi.com.

This improved dispersion leads to more stable bubble ascent and reduces the lateral movement of bubbles. Consequently, the disruptive effect of bubble wakes on the attached coal particles is minimized. High-speed camera observations have confirmed that THFB promotes a stable adhesion of bubbles to the LRC surface within a much shorter timeframe (16.65 ms), thereby preventing the undesirable entrainment of fine gangue particles into the froth product mdpi.com. This contributes to both a higher recovery of combustible material and a cleaner coal concentrate.

Interfacial Dynamics in Flotation Systems

Bubble Dispersion and Adhesion Behavior

No publicly available research data was found specifically detailing the effects of this compound on bubble dispersion and adhesion behavior.

Reduction of Entrainment Effects

No publicly available research data was found specifically detailing the role of this compound in the reduction of entrainment effects.

Research on this compound in Flavor Chemistry

Identification in Natural Flavor Profiles (e.g., Strawberry Volatiles)

This compound is recognized for its heavy, sweet aroma, reminiscent of apricot and pineapple, and a sweet, fruity flavor at low concentrations. chemicalbook.com While direct and consistent identification of this compound in the volatile profiles of strawberries is not extensively documented in primary research literature, the flavor chemistry of strawberries is characterized by a complex mixture of esters, with butyrate esters playing a significant role. ufl.edunih.gov

The characteristic aroma of strawberries is largely defined by the presence of various esters, furanones, and sulfur compounds. researchgate.net Among the esters, methyl butyrate and ethyl butyrate are frequently cited as key contributors to the fruity character of strawberries. ufl.edu The presence of a wide array of esters suggests a versatile enzymatic system capable of producing a diverse range of these compounds. researchgate.netnih.gov

Notably, a related compound, tetrahydrofurfuryl acetate (B1210297), has been reported in the volatile constituents of bread, tequila, and strawberry, where it contributes honey and maple notes. This finding suggests that the tetrahydrofurfuryl moiety can be a component of natural flavor profiles. Given the abundance of butyric acid precursors in strawberries, it is plausible that this compound could be present in trace amounts in some strawberry cultivars or other fruits, even if it is not one of the most abundant volatile compounds. ufl.edu

Below is a table of representative esters found in strawberry volatiles, illustrating the chemical diversity that contributes to the fruit's complex aroma.

Representative Esters in Strawberry Volatiles

| Compound Name | Chemical Family | Reported Aroma Contribution |

|---|---|---|

| Methyl butyrate | Ester | Fruity |

| Ethyl butyrate | Ester | Fruity |

| Ethyl hexanoate | Ester | Fruity, pineapple-like |

| Methyl hexanoate | Ester | Fruity |

| Hexyl acetate | Ester | Fruity, pear-like |

| Methyl 2-methylbutyrate | Ester | Fruity, apple-like |

Biosynthetic Pathways of Ester Formation in Natural Systems

The formation of esters in natural systems, such as fruits and microorganisms, is primarily an enzymatic process. nih.gov The biosynthesis of this compound, while not specifically detailed for this compound, can be inferred from the general pathways of ester synthesis in nature. This process typically involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov

In the case of this compound, the precursor molecules would be tetrahydrofurfuryl alcohol and butyryl-CoA.

Tetrahydrofurfuryl Alcohol Formation: Tetrahydrofurfuryl alcohol (THFA) is a derivative of furfural (B47365). usda.gov Furfural itself can be derived from the dehydration of pentose (B10789219) sugars, which are abundant in plant biomass. usda.gov In natural systems, the reduction of furfural to furfuryl alcohol and its subsequent hydrogenation to tetrahydrofurfuryl alcohol can be carried out by various microorganisms. usda.gov

Butyryl-CoA Formation: Butyryl-CoA is a central metabolite in fatty acid metabolism. foodb.ca It is formed from the beta-oxidation of larger fatty acids or can be synthesized from acetyl-CoA through a series of reactions. In many microorganisms, butyric acid is produced through fermentation, and this can be activated to butyryl-CoA. google.commicrobenotes.com

The final step in the biosynthesis of this compound would be the enzymatic esterification of tetrahydrofurfuryl alcohol with butyryl-CoA, catalyzed by an AAT enzyme. The diversity of esters found in fruits like strawberries points to the presence of AATs with broad substrate specificity, capable of utilizing various alcohols and acyl-CoAs to generate a wide range of flavor compounds. researchgate.net Microbial systems are also known to produce a variety of esters through similar enzymatic pathways, and biotechnology approaches are being explored for the production of "natural" flavor esters via fermentation. nih.govbetterchemtech.com

The key components of the likely biosynthetic pathway are summarized in the table below.

Key Components in the Biosynthesis of this compound

| Component | Role | Potential Natural Source |

|---|---|---|

| Tetrahydrofurfuryl Alcohol | Alcohol Precursor | Microbial reduction of furfural derived from plant pentoses |

| Butyryl-CoA | Acyl-CoA Precursor | Fatty acid metabolism, microbial fermentation |

| Alcohol Acyltransferase (AAT) | Enzyme Catalyst | Plants (fruits), microorganisms (yeasts, bacteria) |

Biochemical and Biological Research Involving Butyrate Analogues and Metabolism

Role of Butyrate (B1204436) in Gastrointestinal Health and Homeostasis

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in maintaining gastrointestinal health and homeostasis. mdpi.comnih.gov Its multifaceted functions range from providing energy to the cells lining the colon to modulating the immune system and strengthening the gut barrier.

The process begins with the anaerobic fermentation of undigested carbohydrates, such as resistant starches and dietary fiber, by specific gut bacteria. nih.govfrontiersin.org This fermentation process yields butyrate, which is then absorbed by colonocytes. researchgate.net Inside the colonocytes, butyrate undergoes β-oxidation within the mitochondria to produce adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. orffa.comnih.gov This energy is vital for various cellular processes, including the maintenance of the intestinal barrier and the regulation of cell proliferation and differentiation. orffa.com

A robust gut barrier is essential for preventing the translocation of harmful substances, such as toxins and pathogenic bacteria, from the gut lumen into the bloodstream. clevelandclinic.org Butyrate significantly contributes to the maintenance and enhancement of this barrier function. mdpi.comnih.gov

One of the primary mechanisms by which butyrate reinforces the gut barrier is by facilitating the assembly of tight junctions. nih.gov Tight junctions are protein complexes that seal the space between adjacent epithelial cells, thereby controlling the permeability of the intestinal lining. nih.gov Research has shown that butyrate can enhance the intestinal barrier by activating AMP-activated protein kinase (AMPK), which in turn promotes the assembly of these critical junctions. nih.gov

Furthermore, butyrate stimulates the production of mucin, a key component of the mucus layer that covers the intestinal epithelium. nih.gov This mucus layer acts as a physical barrier, preventing direct contact between luminal contents and the epithelial cells. nih.gov

| Research Finding | Mechanism of Action | Reference |

| Enhanced intestinal barrier function | Facilitates tight junction assembly via activation of AMP-activated protein kinase (AMPK) | nih.gov |

| Increased mucin production | Stimulates MUC2 mucin gene expression | nih.gov |

| Maintained epithelial integrity | Serves as a primary energy source for colonocytes | mdpi.com |

Butyrate possesses potent anti-inflammatory properties and plays a crucial role in modulating the immune system within the gut. mdpi.comnih.gov It helps to maintain a state of immune homeostasis, preventing excessive inflammatory responses that can lead to conditions like inflammatory bowel disease (IBD). mdpi.com

One of the key mechanisms by which butyrate exerts its anti-inflammatory effects is through the inhibition of nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, butyrate can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β. oup.com

Additionally, butyrate can promote the differentiation of regulatory T cells (Tregs), a type of immune cell that helps to suppress inflammatory responses. researchgate.net It also enhances the production of anti-inflammatory cytokines like interleukin-10 (IL-10). researchgate.net

| Inflammatory Mediator | Effect of Butyrate | Reference |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduction | oup.com |

| Regulatory T cells (Tregs) | Promotes differentiation | researchgate.net |

The relationship between butyrate and the gut microbiome is bidirectional. The gut microbiota produces butyrate, and in turn, butyrate influences the composition and function of the microbiome, creating a symbiotic relationship that is crucial for gut health. nih.gov

Butyrate helps to maintain a healthy gut microbial ecosystem by promoting the growth of beneficial bacteria and inhibiting the proliferation of pathogenic ones. oup.com For instance, butyrate can restore the ratio of Firmicutes to Bacteroidetes, a key indicator of a balanced gut microbiome. oup.com

Moreover, the metabolism of butyrate by colonocytes consumes oxygen, which helps to maintain an anaerobic (oxygen-free) environment in the colonic lumen. mdpi.com This anaerobic environment is favorable for the growth of the majority of beneficial gut bacteria, which are obligate anaerobes. nih.gov A reduction in butyrate-producing bacteria and lower butyrate levels have been observed in individuals with inflammatory bowel disease. mdpi.com

Butyrate's Impact on Cellular Biological Behaviors

Beyond its critical role in the gastrointestinal tract, butyrate has been shown to influence the biological behaviors of various cell types, including cancer cells.

Emerging research has highlighted the potential of butyrate to inhibit the malignant behaviors of cancer cells, including those of breast cancer. nih.govnih.gov Studies have demonstrated that butyrate can suppress the proliferation, migration, and invasion of breast cancer cells. nih.govfrontiersin.org

In cellular experiments, butyrate has been shown to significantly inhibit the viability of breast cancer cells in a dose-dependent manner. nih.gov It can also impede the growth of breast cancer tumors in animal models. nih.gov

The mechanisms underlying these anti-cancer effects are multifaceted. Butyrate has been found to regulate the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.govfrontiersin.org It can also suppress signaling pathways that are crucial for cancer cell growth and survival, such as the MEK/ERK signaling pathway. nih.govfrontiersin.org Furthermore, some studies suggest that butyrate may inhibit the development of breast cancer by promoting the expression of genes associated with cuproptosis, a form of programmed cell death. nih.gov

| Biological Behavior | Effect of Butyrate | Investigated Cancer Cell Lines | Reference |

| Cell Proliferation | Inhibition | T47D, MCF-7, MDA-MB-231 | nih.govresearchgate.net |

| Cell Migration | Inhibition | T47D, MCF-7, MDA-MB-231 | nih.govfrontiersin.org |

| Cell Invasion | Inhibition | T47D, MDA-MB-231 | nih.govfrontiersin.org |

Mechanisms of Action: Histone Deacetylase Inhibition and G-Protein Coupled Receptor Signaling

Butyrate and its analogues exert significant biological effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

As an inhibitor of histone deacetylases, butyrate plays a critical role in epigenetic regulation. scienceopen.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure that represses gene transcription. nih.gov By inhibiting HDAC activity, butyrate causes hyperacetylation of histones, which neutralizes the positive charge on the histone tails, loosens the chromatin structure, and makes DNA more accessible to the transcriptional machinery. nih.govthegoodscentscompany.com This process can reactivate epigenetically silenced genes, including tumor suppressor genes. scienceopen.com This inhibition affects the expression of approximately 2% of mammalian genes and can induce cell cycle arrest, differentiation, and apoptosis in malignant cells. nih.govthegoodscentscompany.com The action of butyrate is often mediated through Sp1/Sp3 binding sites on the promoters of responsive genes, such as the p21 gene. thegoodscentscompany.com

In addition to its epigenetic role, butyrate functions as a signaling molecule by activating a class of metabolite-sensing G-protein coupled receptors, notably GPR41, GPR43, and GPR109a. researchgate.netmdpi.com These receptors are located on the surface of various cells, including immune and epithelial cells. mdpi.com Activation of these GPCRs can trigger downstream signaling cascades that modulate metabolic and immune responses. mdpi.com For instance, binding of butyrate to its receptors can lead to a decrease in cyclic adenosine 3′,5′-monophosphate (cAMP), which in turn can activate the p38 mitogen-activated protein kinase (MAPK) pathway, a process linked to cancer cell apoptosis. researchgate.netmdpi.com Through these receptors, butyrate can influence intestinal homeostasis, regulate inflammatory responses, and support gut barrier integrity. mdpi.commdpi.com

Table 1: Key Mechanisms of Butyrate Action

| Mechanism | Target | Cellular Outcome |

|---|---|---|

| Histone Deacetylase (HDAC) Inhibition | Histone Deacetylase Enzymes (e.g., HDAC1, HDAC2) | Histone hyperacetylation, chromatin relaxation, altered gene expression (e.g., p21 activation), cell cycle arrest, apoptosis. scienceopen.comthegoodscentscompany.com |

| G-Protein Coupled Receptor (GPCR) Signaling | GPR41, GPR43, GPR109a | Decreased cAMP, activation of p38 MAPK pathway, modulation of immune responses, regulation of intestinal motility. researchgate.netmdpi.comfrontiersin.org |

Investigation of Gene Expression Modulation (e.g., Cuproptosis-Associated Genes, TLR4)

Butyrate's role as an HDAC inhibitor and signaling molecule gives it the ability to modulate the expression of a wide array of genes, including those involved in novel forms of cell death and immune signaling.

Recent research has identified a connection between butyrate and cuproptosis, a form of regulated cell death induced by copper. embopress.org Butyrate has been shown to inhibit the malignant behaviors of breast cancer cells by facilitating the expression of cuproptosis-associated genes. embopress.org Specifically, it promotes the expression of pyridoxal (B1214274) kinase (PDXK) and solute carrier family 25 member 28 (SLC25A28). embopress.orgresearchgate.net This effect is mediated through the inhibition of Toll-like receptor 4 (TLR4) expression. embopress.orgresearchgate.net Overexpression of TLR4 can reverse the effects of butyrate on these cuproptosis-related genes, suggesting that butyrate's anti-cancer activity is, in part, due to its regulation of this specific cell death pathway. embopress.org

Butyrate also directly modulates the expression and signaling of TLR4, a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. frontiersin.org Studies on colon cancer cells have shown that butyrate treatment can significantly increase the expression of TLR4. frontiersin.orgnih.gov This upregulation can enhance the cell's sensitivity to LPS, leading to the activation of downstream signaling pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB). frontiersin.orgnih.gov By regulating the TLR4 signaling pathway, butyrate can modify the immune microenvironment in the gut, further initiating innate immunity against tumor cells to preserve intestinal homeostasis. frontiersin.org

Metabolic Pathways of Butyrate Production in Microorganisms

Butyrate is a key metabolite produced by the gut microbiota through the anaerobic fermentation of dietary components. Microorganisms utilize several distinct metabolic pathways for butyrogenesis, each starting from a different substrate.

Diverse Substrate Utilization for Butyrogenesis (e.g., Pyruvate (B1213749), 4-Aminobutyrate, Glutarate, Lysine)

There are four major recognized pathways for butyrate production in bacteria, all of which converge on the formation of crotonyl-CoA, which is then converted to butyryl-CoA. nih.govnih.gov The final conversion to butyrate is catalyzed by enzymes such as butyryl-CoA:acetate (B1210297) CoA transferase (But) or butyrate kinase (Buk). nih.govbiorxiv.org

The most prevalent and well-studied route is the pyruvate pathway , also known as the acetyl-CoA pathway. In this pathway, carbohydrates are fermented to pyruvate, which is then converted to acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which undergoes a series of reductions to become butyryl-CoA. biorxiv.org

The other three pathways utilize amino acids as their primary substrates:

4-Aminobutyrate Pathway : This pathway converts 4-aminobutyrate (derived from glutamate) to crotonyl-CoA. nih.gov

Glutarate Pathway : This pathway also uses glutamate (B1630785) as a precursor, converting it to crotonyl-CoA via a glutarate intermediate. nih.gov

Lysine Pathway : This pathway involves the fermentation of the amino acid lysine to produce butyrate. nih.gov This route has been identified in organisms like Fusobacterium nucleatum and the gut commensal Intestinimonas.

While the pyruvate pathway is the most common, the existence of amino acid-based pathways highlights the metabolic flexibility of butyrate-producing bacteria.

Comparative Analysis of Butyrate Pathways in Commensals vs. Pathogens

An interesting divergence exists in the utilization of butyrate production pathways between commensal (beneficial) and pathogenic gut bacteria. This differential use has significant ecological and health implications.

Gut commensal bacteria, such as Faecalibacterium, Roseburia, and beneficial species of Clostridia, almost exclusively use the pyruvate pathway to produce butyrate from the fermentation of dietary carbohydrates. This process is considered beneficial for host health.

In contrast, certain butyrate-producing pathogens have evolved to use different pathways. For example, the gut pathogen Fusobacterium utilizes the amino acid metabolism pathways, converting glutamate (via the 4-aminobutyrate and glutarate pathways) and lysine for butyrogenesis. A significant drawback of these pathways is the concomitant release of harmful by-products like ammonia. This suggests that while both commensals and some pathogens can produce the same end-product (butyrate), the metabolic routes and their secondary consequences are vastly different. This differential pathway utilization may influence the distinct roles these microbes play in health and disease.

Table 2: Butyrate Production Pathways in Commensal vs. Pathogenic Bacteria

| Pathway Substrate | Predominantly Used By | Associated Bacteria (Examples) | Key By-products |

|---|---|---|---|

| Pyruvate (from Carbohydrates) | Commensals | Faecalibacterium prausnitzii, Roseburia spp., Butyrivibrio spp. | Acetate, CO₂, H₂ |

| 4-Aminobutyrate, Glutarate, Lysine (from Amino Acids) | Pathogens | Fusobacterium nucleatum, Porphyromonas gingivalis | Ammonia |

Tetrahydrofurfuryl Butyrate as a Metabolite or Related Compound in Biological Systems

While much of the research focuses on butyrate itself, specific esters like this compound are also relevant in biological systems, as evidenced by their detection in advanced metabolomic studies.

Detection in Metabolomic Studies (e.g., Mycobacterium tuberculosis Metabolism)

Untargeted metabolomic analyses have successfully identified this compound as a metabolite in mycobacteria. A study investigating the role of the melH gene, which encodes an epoxide hydrolase, in Mycobacterium tuberculosis and its model organism Mycobacterium marinum, detected this compound in its analysis. The research involved growing wild-type and mutant strains (ΔmelH) in media with various sole carbon sources, including glycerol, propionate, and cholesterol.

The results of the metabolomic analysis revealed that the levels of this compound were significantly decreased in the ΔmelH mutant strain compared to the wild-type across all media conditions. mdpi.com This finding suggests that the metabolic pathway involving this compound is influenced by the function of the MelH epoxide hydrolase, which plays a crucial role in detoxifying reactive oxygen species and maintaining redox and bioenergetic homeostasis within the bacterium. The detection of this specific butyrate ester underscores its presence in the complex metabolic network of Mycobacterium tuberculosis.

Hydrolysis of this compound in Biological Systems

This compound, as a member of the fatty acid ester class of organic compounds, is susceptible to hydrolysis within biological systems. This process is a fundamental metabolic pathway for the cleavage of ester bonds, catalyzed by a wide range of hydrolytic enzymes. The hydrolysis of this compound results in the liberation of its constituent molecules: tetrahydrofurfuryl alcohol and butyric acid.

The enzymatic breakdown of esters is primarily carried out by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are ubiquitous in various tissues and organisms. frontiersin.org These enzymes catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the ester linkage, leading to the scission of the bond. While specific studies detailing the in vivo hydrolysis of this compound are not extensively documented, the principles of ester metabolism allow for a well-grounded understanding of its likely fate.

Research on the enzymatic synthesis of this compound provides strong evidence for its interaction with these types of enzymes. Studies have shown that immobilized lipases, such as Novozym 435 (a lipase (B570770) from Candida antarctica), can efficiently catalyze the esterification of tetrahydrofurfuryl alcohol with butyric acid to form this compound. researchgate.net Since enzymatic reactions are typically reversible, the same enzyme that synthesizes an ester under non-aqueous conditions can be expected to hydrolyze it in an aqueous biological environment.

The general reaction for the hydrolysis can be represented as follows:

This compound + H₂O ⇌ Tetrahydrofurfuryl Alcohol + Butyric Acid

This biotransformation releases butyric acid, a short-chain fatty acid with significant roles in energy metabolism. nih.govsmpdb.ca The other product, tetrahydrofurfuryl alcohol, would subsequently be metabolized through other pathways. The rate and extent of hydrolysis would depend on various factors, including the specific enzymes present in the tissue, their concentration, and the accessibility of the substrate to the enzyme's active site.

The table below summarizes the key components of the hydrolysis reaction in a biological context.

| Component | Description |

| Substrate | This compound |

| Enzyme Class | Carboxylesterases, Lipases |

| Product 1 | Tetrahydrofurfuryl alcohol |

| Product 2 | Butyric acid (Butanoate) |

Analytical Chemistry and Characterization Techniques in Tetrahydrofurfuryl Butyrate Research

Chromatographic Techniques for Compound Analysis

Chromatography is an indispensable tool in the analysis of organic compounds like Tetrahydrofurfuryl butyrate (B1204436). It allows for the separation of components in a mixture, which is essential for both qualitative and quantitative assessment.

Gas Chromatography (GC) for Purity and Yield Determination

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of volatile compounds such as Tetrahydrofurfuryl butyrate. The principle of GC involves vaporizing a sample and passing it through a column with a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

In the quality control of this compound, GC is routinely used to determine its percentage purity. Commercial suppliers often specify a purity level of greater than 98.0%, a value confirmed by GC analysis. thegoodscentscompany.com By measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram, a precise purity value can be calculated. This method is also critical during the synthesis process to determine the reaction yield by quantifying the amount of product formed relative to the starting materials.

Table 1: Typical Gas Chromatography Parameters for Volatile Ester Analysis

| Parameter | Value/Condition |

| Column Type | Polar (e.g., DB-Wax, SupelcoWax) |

| Carrier Gas | Helium |

| Inlet Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Temperature Program | Ramped, e.g., 50°C to 250°C |

| Detector | Flame Ionization Detector (FID) |

Application of GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for both identifying and quantifying compounds. scispace.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

Experimental GC-MS data is available for this compound, confirming its application in the positive identification of the compound. hmdb.ca The mass spectrum of this compound will show a specific fragmentation pattern that corresponds to its molecular structure (C₉H₁₆O₃), including the characteristic ester and tetrahydrofuran (B95107) moieties. hmdb.cacymitquimica.com This technique is not only used for identification but can also provide precise quantification, even at low concentrations, which is valuable in analyzing complex mixtures or detecting trace impurities. chromforum.org

Spectroscopic and Surface Characterization Methods

Spectroscopic techniques provide detailed information about molecular structure and functional groups, while surface analysis methods are crucial for studying the materials involved in the synthesis of compounds like this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. springernature.com It works by passing infrared radiation through a sample and measuring the absorption at different wavelengths. springernature.com Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. researchgate.netnih.gov

For this compound, an FTIR spectrum would reveal characteristic absorption bands confirming its structure as an ester with a tetrahydrofuran ring. Key vibrational modes would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the stretching of the C-O single bonds in both the ester and the ether linkage of the tetrahydrofuran ring.

C-H Stretch: Absorptions corresponding to the aliphatic C-H bonds in the butyl and tetrahydrofurfuryl groups.

By analyzing the position and intensity of these bands, researchers can confirm the presence of the expected functional groups and verify the identity of the compound. springernature.comsemanticscholar.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1735-1750 |

| Ester/Ether | C-O Stretch | ~1050-1300 |

| Alkane | C-H Stretch | ~2850-2960 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material. mdpi.comnist.gov While not typically used to analyze the this compound molecule itself, XPS is highly relevant for characterizing the heterogeneous catalysts often employed in its synthesis. researchgate.netcardiff.ac.uk

In catalytic processes, the surface of the catalyst is where the chemical reaction occurs. XPS can provide invaluable information on the catalyst's surface, such as:

Elemental Composition: Confirming the presence and quantity of active metals and support materials.

Oxidation States: Determining the chemical state of the elements (e.g., Pd⁰ vs. Pd²⁺), which is often crucial for catalytic activity. aps.org

Dispersion: Assessing how well the active catalytic species are distributed on the support material. researchgate.net

By analyzing the catalyst before and after the reaction, XPS helps in understanding the catalytic mechanism and potential deactivation pathways. mdpi.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the detailed structure of organic molecules in solution. slideshare.netslideshare.net It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. slideshare.net

While a specific NMR study focused solely on this compound is not detailed in readily available literature, the technique is fundamental for the structural confirmation of this and related furan-based compounds. doi.org For instance, research on a "4″-tetrahydrofurfuryl macrozone" reaction mixture utilized NMR to identify and structurally characterize the various components present. mdpi.com

A ¹H NMR spectrum of this compound would provide key information:

Chemical Shift: The location of each signal indicates the electronic environment of the protons.

Integration: The area under each signal is proportional to the number of protons it represents.

Splitting Pattern: The splitting of a signal into multiple peaks reveals the number of protons on adjacent atoms.

Together, these pieces of information allow chemists to piece together the molecule's carbon-hydrogen framework, confirming the structure of the tetrahydrofuran ring, the butyl chain, and their connection through the ester linkage. jeol.com

Interfacial and Colloidal Science Techniques

Interfacial and colloidal science techniques are crucial for understanding the behavior of substances at surfaces and in mixtures, which is relevant for applications in formulations like emulsions or coatings.

Contact Angle Measurement for Wettability AssessmentContact angle measurement is a primary method for quantifying the wettability of a solid surface by a liquid. It involves measuring the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. A low contact angle indicates high wettability (the liquid spreads over the surface), whereas a high contact angle signifies low wettability (the liquid beads up). This assessment is critical for applications where this compound might be used as a solvent or plasticizer in contact with various surfaces.

Research Findings: No specific studies detailing the contact angle or wettability of surfaces treated with this compound are available in the reviewed scientific literature. Data on the surface tension of this compound, a key related property, is also not publicly documented.

Zeta Potential Analysis for Surface Charge DeterminationZeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid dispersion. It is a key indicator of the stability of colloidal systems like emulsions. Emulsions with a high absolute zeta potential (e.g., > ±30 mV) are generally considered stable, as the charged particles repel each other, preventing aggregation. For a compound like this compound, which is insoluble in water, analyzing the zeta potential of its oil-in-water emulsions would be essential to predict and enhance formulation stability.jocpr.comgoogle.com

Research Findings: There are no published research findings that report the zeta potential of emulsions or dispersions containing this compound.

High-Speed Camera and Particle Image Velocimeter (PIV) for Fluid Dynamics and Particle Interaction StudiesHigh-speed cameras combined with Particle Image Velocimetry (PIV) are advanced techniques used to visualize and measure fluid flow and the motion of particles within that flow. PIV works by seeding the fluid with tracer particles and capturing their movement between two rapid laser pulses. This allows for the calculation of velocity fields, providing detailed insights into flow dynamics, turbulence, and particle interactions. Such studies could be relevant for understanding the behavior of this compound in complex fluid systems or during manufacturing processes involving mixing and dispersion.

Research Findings: A review of scientific and technical literature yielded no studies where high-speed cameras or PIV were used to investigate the fluid dynamics or particle interactions of this compound.

Biological Assay Methodologies

Biological assays are used to assess the effects of chemical compounds on living cells, such as cytotoxicity, proliferation, and migration. While extensive research exists on the biological effects of butyrate (a salt of butyric acid), it is important to note that this is a different chemical entity from this compound, an ester. The biological activity of the ester cannot be presumed to be identical to that of the salt.

Cell Viability Assays (e.g., CCK-8 assay)Cell viability assays are fundamental in toxicology and drug discovery to determine the number of living cells in a sample after exposure to a test compound. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method where a water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) dye.google.comresearchgate.netThe intensity of the color is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity or cytostatic effects.google.com

Research Findings: No specific studies were found that used the CCK-8 assay or other viability assays to evaluate the effects of this compound on any cell line. Research on other butyrate derivatives has shown varied effects on cell proliferation, but this data cannot be directly extrapolated to this compound. nih.govresearchgate.net

Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell Assays)Cell migration and invasion assays are critical for studying processes like wound healing and cancer metastasis.

Wound Healing Assay: This method involves creating a "scratch" in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap over time.

Transwell Assay: This technique uses a chamber with a porous membrane to separate an upper compartment containing cells from a lower compartment containing a chemoattractant. The number of cells that migrate through the pores to the lower surface is quantified to assess migratory capacity. For invasion assays, the membrane is coated with an extracellular matrix gel, which cells must actively degrade to pass through.